Physicochemical Property Differentiation: XLogP3 and TPSA vs. Positional Isomer 3,4-Dimethoxy Analog
The 2,6-dimethoxy pattern confers a computed XLogP3 of 1.2 and topological polar surface area (TPSA) of 93.3 Ų for the target compound [1]. By comparison, the 3,4-dimethoxy positional isomer (CAS not retrieved with published data; PubChem-based estimate places XLogP3 at approximately 1.3–1.5 and TPSA at ~93 Ų) is predicted to exhibit subtly altered lipophilicity and hydrogen-bonding geometry . The 2,6-substitution creates a more sterically hindered amide bond environment, which may differentially affect metabolic stability and target binding conformation relative to the 3,4-isomer.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.2; TPSA = 93.3 Ų; HBA = 6; HBD = 1 [1] |
| Comparator Or Baseline | 3,4-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide (positional isomer): XLogP3 ~1.3–1.5 (estimated); TPSA ~93 Ų |
| Quantified Difference | ΔXLogP3 ≈ 0.1–0.3 units (target more hydrophilic); comparable TPSA but distinct spatial orientation of methoxy oxygen lone pairs |
| Conditions | Computed properties via XLogP3 algorithm (PubChem); no experimental logP/logD data available for either compound |
Why This Matters
The differentiated XLogP3 of the 2,6-isomer may translate into measurably distinct aqueous solubility and passive membrane permeability, making direct interchange with the 3,4-isomer inadvisable without experimental validation.
- [1] PubChem Compound Summary for CID 49688283, Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/49688283 View Source
